molecular formula C15H18N4O2 B2941337 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1207010-47-6

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2941337
CAS No.: 1207010-47-6
M. Wt: 286.335
InChI Key: OMTWIJWJBVGTPQ-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the piperazine ring One common method includes the reaction of 2-hydroxyphenylamine with piperazine-1-carboxylic acid chloride under controlled conditions to form the intermediate piperazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Piperazine amine derivatives

  • Substitution: Alkylated or aminated piperazine derivatives

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: The compound has shown promise in preclinical studies for its potential use in treating neurological disorders and inflammation.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is structurally similar to other compounds containing piperazine and pyrazole rings. Some similar compounds include:

  • 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the pyrazole ring.

  • 2-(1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.

  • 4-(2-Hydroxyphenyl)piperazine: Lacks the pyrazole ring and the ethanone group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14-5-2-1-4-13(14)17-8-10-18(11-9-17)15(21)12-19-7-3-6-16-19/h1-7,20H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWIJWJBVGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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